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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and kinetic properties of

tannase (tannin acyl hydrolase, E.C. 3.1.1.20) from two prominent microbial sources: the

fungus Aspergillus niger and the bacterium Bacillus subtilis. This analysis is supported by

experimental data from various studies, with detailed methodologies for key experiments to aid

in reproducibility and further research.

I. Introduction
Tannase is an inducible enzyme with significant applications in the food, beverage,

pharmaceutical, and chemical industries. Its primary function is the hydrolysis of ester and

depside bonds in hydrolysable tannins, such as tannic acid, to produce gallic acid and glucose.

Aspergillus niger, a GRAS (Generally Recognized as Safe) organism, is a well-established and

widely used source for commercial tannase production. In parallel, tannase from various

bacterial species, including Bacillus subtilis, is gaining increasing attention due to its potential

for high productivity and unique biochemical characteristics. This guide aims to provide a side-

by-side comparison of the enzymatic properties of tannase from these two microorganisms to

assist researchers in selecting the appropriate enzyme for their specific applications.

II. Comparative Data on Tannase Properties
The following tables summarize the key biochemical and kinetic parameters of tannase from

Aspergillus niger and Bacillus subtilis as reported in various scientific studies. It is important to
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note that variations in experimental conditions, such as substrate type, purity of the enzyme,

and assay methods, can influence the reported values.

Table 1: Optimal pH and Temperature for Tannase
Activity

Organism Strain Optimal pH
Optimal
Temperature
(°C)

Reference

Aspergillus niger SCSGAF0145 5.5 35 [1]

ITCC 6514.07 6.2 35 [2]

MTCC 2425 5.0 35-40 [3]

Local Isolate 5.0 35

- 5.0 30

Bacillus subtilis Newly Isolated 5.0 45

Isolated Strain 6.0 50

- 8.0 30

Bacillus

amyloliquefacien

s

- 5.0 -

Table 2: Kinetic Parameters of Tannase (Substrate:
Tannic Acid)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.ejbio.org/index.php/ejbio/article/download/399/171
https://pmc.ncbi.nlm.nih.gov/articles/PMC3768578/
https://www.foodsciencejournal.com/assets/archives/2016/vol1issue3/1-3-11-143.pdf
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Strain Km (mM)
Vmax
(µmol/min or
U/mL)

Reference

Aspergillus niger SCSGAF0145 430 21.55 U/mL

ITCC 6514.07 0.012 33.3 µmol/min

- 0.155 g/mL 0.83 U/mL

Bacillus subtilis Isolated Strain 0.029 40 U/mL

Note: Direct comparison of Km and Vmax values should be made with caution due to variations

in substrate concentration units and enzyme activity definitions across different studies.

III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

characterization of tannase.

Tannase Production
a) Aspergillus niger

Fermentation Type: Submerged Fermentation (SmF) or Solid-State Fermentation (SSF).

Medium: Czapek-Dox medium is commonly used for SmF, supplemented with tannic acid

(e.g., 1% w/v) as the sole carbon source and inducer. For SSF, agricultural residues like

wheat bran or rice husk can be used as the solid support.

Inoculum: A spore suspension of A. niger (e.g., 1x107 spores/mL) is used to inoculate the

fermentation medium.

Incubation Conditions: Incubation is typically carried out at 30°C for 72-168 hours with

agitation (for SmF).

b) Bacillus subtilis

Fermentation Type: Primarily Submerged Fermentation (SmF).
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Medium: A nutrient-rich medium containing a nitrogen source (e.g., peptone, yeast extract)

and supplemented with tannic acid as an inducer is used.

Inoculum: An overnight culture of B. subtilis is used to inoculate the production medium.

Incubation Conditions: Incubation is generally performed at 37°C for 24-48 hours with

shaking.

Enzyme Purification
A multi-step purification protocol is generally employed to obtain purified tannase from the

crude culture filtrate.

Crude Enzyme Preparation
Purification Steps

Fermentation Broth Centrifugation/
Filtration

Remove cells Crude Enzyme
Extract

Supernatant Ammonium Sulfate
Precipitation

Precipitation DialysisRemove salt Ion-Exchange
Chromatography

DEAE-Cellulose/
Sephadex Gel Filtration

Chromatography

Sephadex G-100/
G-150 Purified Tannase

Click to download full resolution via product page

Caption: A typical workflow for the purification of tannase.

Protocol Steps:

Crude Enzyme Preparation: The fermentation broth is centrifuged or filtered to remove

microbial cells, yielding the crude enzyme extract.

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation

with ammonium sulfate (typically 40-80% saturation) to concentrate the protein. The

precipitate is collected by centrifugation.

Dialysis: The protein pellet is redissolved in a minimal volume of a suitable buffer (e.g.,

citrate or phosphate buffer, pH 5.0-6.0) and dialyzed extensively against the same buffer to

remove excess salt.
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Ion-Exchange Chromatography: The dialyzed sample is loaded onto an anion-exchange

column, such as DEAE-cellulose or DEAE-Sephadex, pre-equilibrated with the dialysis

buffer. The bound proteins are eluted using a salt gradient (e.g., 0-1 M NaCl).

Gel Filtration Chromatography: Fractions exhibiting high tannase activity are pooled,

concentrated, and further purified by gel filtration chromatography using a column like

Sephadex G-100 or G-150 to separate proteins based on their molecular size.

Tannase Activity Assay
Several methods are available for determining tannase activity. A commonly used

spectrophotometric method is described below.
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Reaction Setup

Measurement

Calculation

Prepare reaction mixture:
- Tannic acid (substrate) in buffer

- Enzyme solution

Incubate at a specific
temperature and time

Stop the reaction
(e.g., with ethanol or by boiling)

Measure the decrease in
tannic acid absorbance (e.g., at 310 nm)

or the formation of gallic acid

Calculate enzyme activity based on the
change in absorbance over time

Click to download full resolution via product page

Caption: General workflow for a spectrophotometric tannase activity assay.

Spectrophotometric Assay Protocol (Based on Tannic Acid Hydrolysis):

Reagents:

Substrate solution: 0.5% (w/v) tannic acid in 0.2 M sodium acetate buffer (pH 5.5).

Bovine Serum Albumin (BSA) solution: To precipitate unreacted tannic acid.
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SDS-Triethanolamine solution: To dissolve the precipitate.

Ferric chloride (FeCl3) reagent.

Procedure:

Add 0.1 mL of the enzyme solution to 0.3 mL of the substrate solution.

Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period

(e.g., 20 minutes).

Stop the reaction by adding 3 mL of the BSA solution.

Centrifuge the mixture to pellet the precipitated tannic acid-BSA complex.

Dissolve the pellet in 3 mL of the SDS-triethanolamine solution.

Add 1 mL of the FeCl3 reagent and incubate for 15 minutes at room temperature for color

development.

Measure the absorbance at a specific wavelength (e.g., 530 nm). The amount of residual

tannic acid is inversely proportional to the enzyme activity.

Definition of Enzyme Unit: One unit of tannase activity is often defined as the amount of

enzyme that hydrolyzes 1 µmol of ester bonds in tannic acid per minute under standard assay

conditions.

Determination of Kinetic Parameters (Km and Vmax)
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are determined by

measuring the initial reaction rates at varying substrate concentrations.

Protocol:

Prepare a series of substrate (tannic acid) solutions of different concentrations in the

appropriate buffer.
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Perform the tannase activity assay for each substrate concentration, ensuring that the

enzyme concentration remains constant and the reaction time is within the linear range.

Plot the initial reaction velocity (V) against the substrate concentration ([S]).

To determine Km and Vmax accurately, transform the data using a linear plot, such as the

Lineweaver-Burk plot (1/V vs. 1/[S]).

The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

The x-intercept is equal to -1/Km.

Determination of Optimal pH and Temperature
a) Optimal pH:

Prepare a series of buffers with different pH values (e.g., ranging from 3.0 to 9.0).

Perform the tannase activity assay at each pH value, keeping the temperature and substrate

concentration constant.

Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme

exhibits maximum activity.

b) Optimal Temperature:

Perform the tannase activity assay at various temperatures (e.g., ranging from 20°C to

70°C) at the predetermined optimal pH and a fixed substrate concentration.

Plot the enzyme activity against the temperature to identify the optimal temperature for the

enzyme.

Stability Studies
a) pH Stability:

Pre-incubate the enzyme solution in buffers of different pH values for a specific duration

(e.g., 1 to 24 hours) at a constant temperature (e.g., 4°C or room temperature).
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After incubation, measure the residual enzyme activity under standard assay conditions.

Plot the percentage of residual activity against the pre-incubation pH to determine the pH

range in which the enzyme is stable.

b) Thermal Stability:

Pre-incubate the enzyme solution at various temperatures for different time intervals.

At each time point, withdraw an aliquot of the enzyme solution and cool it on ice immediately.

Measure the residual enzyme activity under standard assay conditions.

Plot the percentage of residual activity against the incubation time for each temperature to

assess the thermal stability of the enzyme.

IV. Conclusion
This comparative guide highlights the key characteristics of tannase from Aspergillus niger and

Bacillus subtilis. While A. niger is a well-characterized and commercially dominant source, B.

subtilis offers a promising alternative with potentially different and advantageous properties.

The choice between the two sources will depend on the specific requirements of the intended

application, including the desired pH and temperature optima, kinetic behavior, and stability.

The provided experimental protocols serve as a foundation for researchers to conduct their

own comparative studies and further explore the potential of these versatile enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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